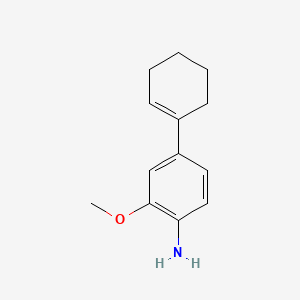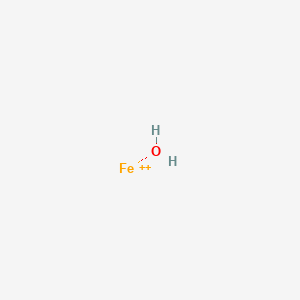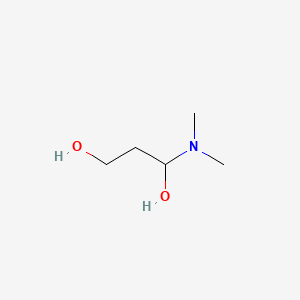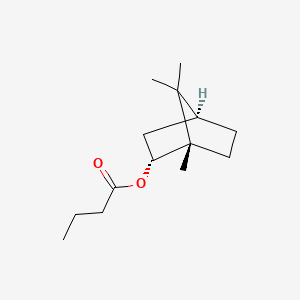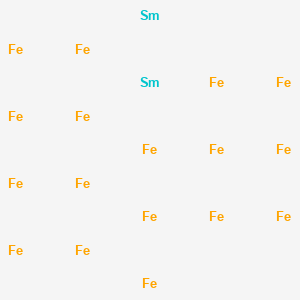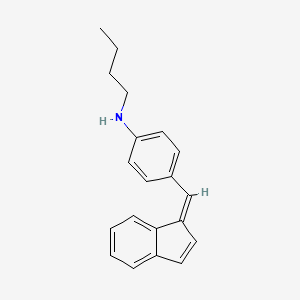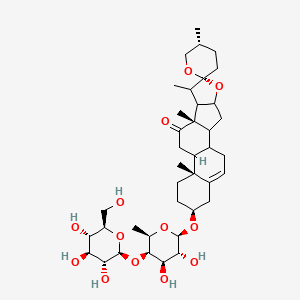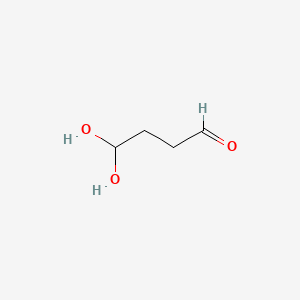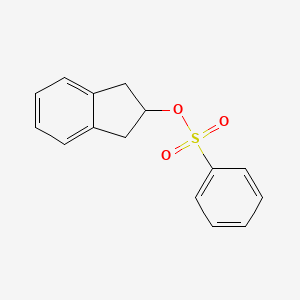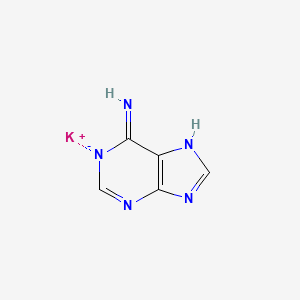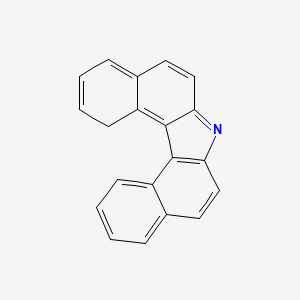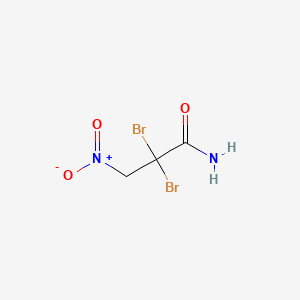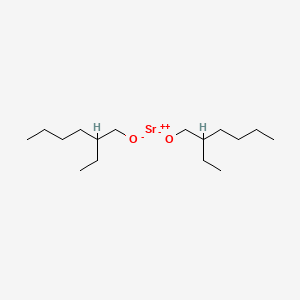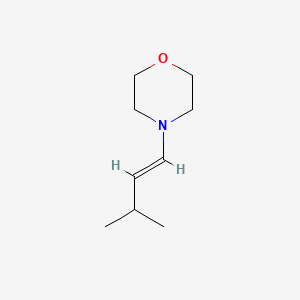
Soyasapogenol G
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Soyasapogenol G is a triterpenoid saponin aglycone derived from soybeans (Glycine max). It belongs to the oleanane-type triterpenoid saponins, which are known for their diverse biological activities and health benefits. This compound is one of the many soyasaponins found in soybeans, contributing to the plant’s medicinal and nutritional properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of soyasapogenol G involves several steps, starting from the basic triterpenoid skeleton. The process typically includes:
Oxidation and Hydroxylation: Introduction of hydroxyl groups at specific positions on the triterpenoid backbone.
Glycosylation: Attachment of sugar moieties to the hydroxyl groups, forming the saponin structure.
Purification: Isolation and purification of the desired this compound compound using chromatographic techniques.
Industrial Production Methods: Industrial production of this compound is primarily achieved through the extraction and purification from soybean seeds. The process involves:
Extraction: Using solvents like ethanol or methanol to extract saponins from soybean meal.
Hydrolysis: Breaking down the saponins to release the aglycone, this compound.
Purification: Employing techniques such as high-performance liquid chromatography (HPLC) to purify the compound.
Chemical Reactions Analysis
Types of Reactions: Soyasapogenol G undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, typically using reducing agents like sodium borohydride.
Substitution: Replacement of functional groups with others, using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens (chlorine, bromine), alkylating agents (methyl iodide).
Major Products Formed:
Oxidation Products: Hydroxylated derivatives of this compound.
Reduction Products: Reduced forms of this compound with fewer oxygen atoms.
Substitution Products: Derivatives with substituted functional groups.
Scientific Research Applications
Soyasapogenol G has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor for synthesizing other bioactive compounds.
Biology: Studied for its role in plant defense mechanisms and interactions with other organisms.
Medicine: Investigated for its potential anti-inflammatory, anti-cancer, and cardioprotective properties.
Industry: Utilized in the development of functional foods and nutraceuticals due to its health benefits.
Mechanism of Action
The mechanism of action of soyasapogenol G involves several molecular targets and pathways:
Anti-inflammatory Effects: Inhibition of pro-inflammatory cytokines and enzymes, such as cyclooxygenase and lipoxygenase.
Anti-cancer Activity: Induction of apoptosis in cancer cells through the activation of caspases and modulation of signaling pathways like PI3K/Akt and MAPK.
Cardioprotective Effects: Reduction of oxidative stress and improvement of lipid metabolism, leading to enhanced cardiovascular health.
Comparison with Similar Compounds
Soyasapogenol G can be compared with other similar compounds, such as:
Soyasapogenol A: Another triterpenoid saponin aglycone with similar biological activities but different structural features.
Soyasapogenol B: Known for its anti-inflammatory and hepatoprotective properties, differing in its glycosylation pattern.
Oleanolic Acid: A widely studied triterpenoid with overlapping health benefits but distinct structural characteristics.
Uniqueness of this compound: this compound stands out due to its specific glycosylation pattern and unique biological activities, making it a valuable compound for various applications in research and industry.
Properties
CAS No. |
175889-41-5 |
|---|---|
Molecular Formula |
C31H48O4 |
Molecular Weight |
484.7 g/mol |
IUPAC Name |
(1R,2R,5S,10S,11R,14R,15S,18R,19R,23S)-19-hydroxy-2,10,14,15,18,21,21-heptamethyl-6,8-dioxahexacyclo[12.12.0.02,11.05,10.015,24.018,23]hexacos-24-en-7-one |
InChI |
InChI=1S/C31H48O4/c1-26(2)16-20-19-8-9-22-28(4)12-11-24-29(5,18-34-25(33)35-24)21(28)10-13-31(22,7)30(19,6)15-14-27(20,3)23(32)17-26/h8,20-24,32H,9-18H2,1-7H3/t20-,21+,22+,23+,24-,27+,28-,29+,30+,31+/m0/s1 |
InChI Key |
VGUXTTIZYZLKKE-SRVWHTAOSA-N |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@@]([C@@H]1CC[C@@]4([C@@H]2CC=C5[C@]4(CC[C@@]6([C@H]5CC(C[C@H]6O)(C)C)C)C)C)(COC(=O)O3)C |
Canonical SMILES |
CC1(CC2C3=CCC4C5(CCC6C(C5CCC4(C3(CCC2(C(C1)O)C)C)C)(COC(=O)O6)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


